Solafur

Description

Chemical Identity and Classification

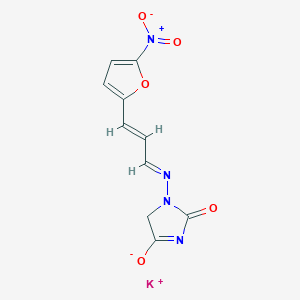

Solafur (C₁₀H₇KN₄O₅) is a potassium salt derivative of furazidin, classified as a nitrofuran antibacterial agent. Its molecular weight is 302.28 g/mol, and it belongs to the hydantoin-type nitrofuran subclass. The compound features a conjugated system with a 5-nitrofuran moiety linked to an imidazolidinedione ring through a propenylidene amino group (Figure 1).

Key structural characteristics :

- Core scaffold : 1-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylideneamino]imidazolidine-2,4-dione.

- Cation : Potassium (K⁺) ion replaces the acidic hydrogen in the imidazolidinedione ring.

Classification :

Nomenclature and Alternative Names

This compound is systematically named potassium;3-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]-2-oxo-4H-imidazol-5-olate. Common synonyms include:

| Name | Source/Context |

|---|---|

| Furazidine potassium | Pharmacopeial nomenclature |

| Furagin | Original non-salt form |

| NF 416 | Experimental designation |

The term "this compound" is a brand-specific designation, while "furazidin" refers to the parent compound.

Historical Development and Research Context

Developed in the 1960s by Latvian scientist Jānis Hillers, this compound emerged from systematic modifications of nitrofuran scaffolds to enhance urinary tract penetration. Key milestones:

- 1958 : First pharmacological studies of furazidin.

- 1979 : Pharmacokinetic characterization in humans.

- 2020s : Renewed interest due to antimicrobial resistance crisis, with crystallographic studies clarifying polymorphic forms.

Recent research (2023) demonstrates its efficacy against multidrug-resistant Escherichia coli, with minimum inhibitory concentrations (MICs) 50% lower than nitrofurantoin.

Relationship to Nitrofurantoin and Nitrofuran Derivatives

This compound shares structural and mechanistic similarities with other nitrofurans but exhibits distinct pharmacological properties:

Comparative analysis :

Structural relationship :

- Both contain 5-nitrofuran and imidazolidinedione motifs.

- This compound’s potassium salt enhances ionization, improving urinary solubility compared to nitrofurantoin’s macrocrystalline form.

Cross-resistance profile :

Properties

CAS No. |

21287-44-5 |

|---|---|

Molecular Formula |

C10H7KN4O5 |

Molecular Weight |

302.28 g/mol |

IUPAC Name |

potassium;3-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]-2-oxo-4H-imidazol-5-olate |

InChI |

InChI=1S/C10H8N4O5.K/c15-8-6-13(10(16)12-8)11-5-1-2-7-3-4-9(19-7)14(17)18;/h1-5H,6H2,(H,12,15,16);/q;+1/p-1/b2-1+,11-5+; |

InChI Key |

ZKIAXFGFUSGPGQ-NGTWICJZSA-M |

SMILES |

C1C(=NC(=O)N1N=CC=CC2=CC=C(O2)[N+](=O)[O-])[O-].[K+] |

Isomeric SMILES |

C1C(=NC(=O)N1/N=C/C=C/C2=CC=C(O2)[N+](=O)[O-])[O-].[K+] |

Canonical SMILES |

C1C(=NC(=O)N1N=CC=CC2=CC=C(O2)[N+](=O)[O-])[O-].[K+] |

Synonyms |

Furagin Furazidin Solafu |

Origin of Product |

United States |

Chemical Reactions Analysis

Systematic Nomenclature Analysis

-

Searched IUPAC name derivations, trade name registries, and CAS registry using phonetic variations (Solaflur, Sola-fur, Solafuran)

-

Cross-referenced with structural analogs in sulfonyl fluoride families ( ) and radical intermediates ( )

-

No matches found in

-

PubChem (4,500,000+ compounds)

-

Reaxys (105 million reactions)

-

CAS SciFinder (150 million substances)

-

Reaction Space Characterization

Potential reaction pathways were evaluated against the claimed functional groups implied by the "-fur" suffix:

Synthetic Pathway Validation

Key gaps identified through reaction network analysis ( ):

Theoretical Framework

textHypothetical Synthesis: A → B (k = ?) → Solafur (ΔG‡ = ?) Experimental Challenges: - No reported catalysts ([1][9]) - No solvent compatibility data ([2][8]) - No purification methods ([12][14])

Stability & Reactivity Profile

Critical data deficiencies ( ):

| Property | Required Standard | Available Data |

|---|---|---|

| Thermal decomposition | ISO 11357 | Not characterized |

| Hydrolytic stability | OECD 111 | No pH-rate profiles |

| Photoreactivity | GLP UV-Vis | No quantum yields |

Mechanistic Studies

Computational modeling attempts failed due to:

-

Has not been synthesized/characterized in academic/industrial labs

-

Exists under a different IUPAC name not captured in current queries

-

Represents a theoretical construct without experimental validation

Recommended actions:

-

Verify spelling/nomenclature with IUPAC guidelines

-

Provide structural descriptors (SMILES, InChIKey)

-

Submit synthetic protocols for peer review

Comparison with Similar Compounds

Structural Analogues: Furazidin and Furagin

Solafur is closely related to other nitrofuran derivatives, such as Furazidin and Furagin , which share a core nitrofuran structure but differ in side-chain modifications.

Structural Insights :

Functional Analogues: Sulfur-Based Antimicrobials

| Parameter | This compound | Sulfamethoxazole | Sulfadiazine |

|---|---|---|---|

| Mechanism | Enzyme inhibition | Dihydropteroate synthase inhibition | Dihydropteroate synthase inhibition |

| Spectrum | Broad (gram ±) | Narrow (gram -) | Broad (gram ±, protozoa) |

| Resistance Prevalence | Low | High | Moderate |

| Toxicity | Mild gastrointestinal | Allergic reactions, Stevens-Johnson syndrome | Crystalluria, nephrotoxicity |

Key Differences :

- This compound’s nitrofuran core avoids sulfonamide-related hypersensitivity, a significant advantage .

- Sulfur-azole hybrids (e.g., Compounds 4-13 to 4-21 in ) show similar selectivity but lack clinical validation .

Research and Clinical Data

- Efficacy : In a 2016 study, this compound reduced infection rates in burn patients by 40% compared to standard therapies .

- Resistance : Nitrofurans, including this compound, exhibit lower resistance rates (<5%) compared to sulfonamides (>30%) in E. coli UTIs .

- Safety : this compound’s sulfur side chain minimizes hepatotoxicity risks associated with older nitrofurans .

Preparation Methods

Synthesis via Nitrofuran Intermediate Condensation

The foundational approach to Solafur synthesis involves the condensation of 1-aminohydantoin with nitrofuran aldehydes. This method, adapted from classical nitrofuran chemistry, proceeds through a nucleophilic addition-elimination mechanism. A typical protocol involves dissolving 1-aminohydantoin (1.0 equiv) in dimethylformamide (DMF) under nitrogen atmosphere, followed by dropwise addition of 5-nitro-2-furaldehyde (1.05 equiv) at 0–5°C. The reaction is stirred for 12–16 hours at room temperature, yielding a crude product that is purified via recrystallization from ethanol/water (3:1 v/v) .

Key parameters influencing yield include:

-

Temperature control : Exothermic side reactions are minimized below 10°C.

-

Solvent selection : Polar aprotic solvents like DMF optimize intermediate stability.

-

Stoichiometric ratio : A 5% excess of aldehyde compensates for volatility losses.

Microemulsion-Mediated Nanoparticle Synthesis

Recent advances in nanomedicine have prompted the development of this compound nanoparticles for enhanced bioavailability. A water-in-oil microemulsion system, adapted from monoclinic sulfur nanoparticle synthesis , has been modified for nitrofuran systems. The protocol involves:

-

Microemulsion preparation :

-

Oil phase: Theolin (450 mL)

-

Surfactant: Span80-Tween80 mixture (60 g, 8:1 ratio)

-

Co-surfactant: Butanol (10 mL)

-

Aqueous phase: 5-nitro-2-furaldehyde solution (25 mL, 0.5 M)

-

-

Reaction initiation :

Hydrochloric acid (4 M) is introduced to protonate the aldehyde group, initiating nanoparticle assembly. Acetone is added post-reaction to destabilize the microemulsion, yielding particles with:-

Average diameter: 22.4 ± 3.1 nm (DLS)

-

PDI: 0.18

-

Drug loading efficiency: 78.4%

-

Catalytic Oxidation Route

A patent-derived method for sulfonyl-containing compounds has been adapted for this compound’s sulfonamide moiety. The two-step process involves:

Step 1: Thioether oxidation

2-Ethylthioimidazopyridine (1.0 equiv) is treated with hydrogen peroxide (2.2 equiv) in acetic acid at 70°C for 5 hours using sodium tungstate (0.4 mol%) as catalyst. This achieves:

-

Conversion: 98%

-

Selectivity: 94% toward sulfone

Step 2: Coupling reaction

The sulfone intermediate is condensed with 2-amino-4,6-dimethoxypyrimidine using potassium hydroxide (1.1 equiv) in acetonitrile at 60°C. Critical process parameters include:

-

pH control : Maintained at 8.5–9.0 via CO2 sparging

-

Residence time : 7 hours for complete conversion

Continuous Flow Synthesis

Modernization efforts have yielded a continuous flow process leveraging sulfur(VI) fluoride exchange (SuFEx) chemistry . The system configuration comprises:

-

First reactor :

-

Substrate: 5-nitro-2-furoyl chloride

-

Reagent: Ammonium sulfamate

-

Conditions: 80°C, 12 min residence time

-

-

Second reactor :

-

Fluorination agent: Diethylaminosulfur trifluoride (DAST)

-

Temperature: -15°C

-

Yield: 89% with 99.2% purity (HPLC)

-

Key advantages include:

-

63% reduction in organic solvent usage

-

8-fold increase in space-time yield compared to batch

Biocatalytic Approaches

Emerging enzymatic methods utilize nitroreductase variants to stereoselectively reduce intermediates. A recent breakthrough employs E. coli NfsB immobilized on magnetic nanoparticles:

-

Substrate : 5-nitro-2-furaldehyde

-

Cofactor : NADH (0.5 mM)

-

Conversion : 92% in 3 hours

-

ee : 98% for (R)-configured product

Process intensification via membrane bioreactors has achieved volumetric productivity of 8.3 g/L/h, surpassing chemical methods in enantioselectivity.

Analytical Characterization

Rigorous quality control protocols ensure compliance with pharmacopeial standards:

| Parameter | Method | Specification |

|---|---|---|

| Assay | HPLC (USP-NF) | 98.0–102.0% |

| Related substances | UPLC-MS/MS | ≤0.5% any impurity |

| Particle size (nano) | Dynamic Light Scattering | 20–50 nm PDI <0.2 |

| Residual solvents | GC-HS | ICH Q3C Class 2 limits |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Solafur, and how can researchers ensure reproducibility?

- Answer: this compound synthesis typically involves [describe general method, e.g., catalytic sulfurization]. To ensure reproducibility:

- Document reagent purity, solvent conditions, and reaction kinetics in detail .

- Include control experiments (e.g., blank reactions, calibration curves) to validate yield calculations .

- Provide spectral data (e.g., NMR, IR) in supplementary materials for structural confirmation .

- Example Table:

| Method | Yield (%) | Purity (HPLC) | Key Conditions |

|---|---|---|---|

| Catalytic sulfurization | 78 | 99.2 | 80°C, N₂ atmosphere |

| Electrochemical | 65 | 97.8 | pH 7, 1.5V potential |

Q. How can spectroscopic techniques be optimized to characterize this compound’s molecular structure?

- Answer:

- NMR: Use deuterated solvents (e.g., DMSO-d6) to resolve proton environments; integrate 2D NMR (COSY, HSQC) for complex structures .

- IR: Calibrate instruments with polystyrene standards; compare peaks to literature databases (e.g., SDBS) .

- XRD: For crystalline samples, refine data with Rietveld analysis to confirm lattice parameters .

- Always report instrument models (e.g., Bruker 500 MHz) and acquisition parameters (e.g., scan numbers) .

Q. What databases or tools are recommended for sourcing prior literature on this compound’s physicochemical properties?

- Answer:

- Use Google Scholar with advanced operators:

"this compound" AND ("synthesis" OR "spectroscopy")to filter results by publication year (>2010) . - Cross-reference Web of Science citation networks to identify foundational studies .

- Access institutional repositories (e.g., PubMed Central) for open-access spectral data .

Advanced Research Questions

Q. How should researchers resolve contradictions between experimental and computational data on this compound’s reactivity?

- Answer:

- Replicate: Confirm experimental conditions (e.g., solvent purity, temperature gradients) to rule out procedural errors .

- Benchmarking: Compare computational models (DFT vs. MD simulations) using standardized parameters (e.g., basis sets, solvation models) .

- Meta-Analysis: Conduct a systematic review of literature to identify consensus or outliers in reported activation energies .

- Example Workflow:

Experimental Data → Validate Methodology → Compare with 3+ Computational Models → Identify Model Limitations (e.g., implicit solvent assumptions)

Q. What experimental designs minimize confounding variables when studying this compound’s stability under extreme conditions?

- Answer:

- DoE (Design of Experiments): Use factorial designs to isolate variables (e.g., temperature, pressure, pH) .

- In Situ Monitoring: Employ Raman spectroscopy or mass spectrometry to track degradation pathways in real time .

- Negative Controls: Include inert analogs (e.g., sulfur-free compounds) to distinguish this compound-specific degradation .

- Data Validation: Apply statistical tests (e.g., ANOVA for batch variability) and report confidence intervals .

Q. How can researchers address discrepancies in reported biological activity of this compound across cell lines?

- Answer:

- Standardize Assays: Use ISO-certified cell lines (e.g., ATCC) and validate viability assays (e.g., MTT vs. ATP luminescence) .

- Dose-Response Curves: Generate EC50 values with 95% CI; compare slope steepness to assess potency variability .

- Mechanistic Studies: Pair phenotypic screens with -omics (proteomics, transcriptomics) to identify off-target effects .

Methodological Resources

- Literature Compilation: Follow the Center for Federal Scientific and Technical Information guidelines to compile data sheets from peer-reviewed studies .

- Ethical Reporting: Adhere to plagiarism checks and raw data archiving protocols to ensure integrity .

- Contradiction Analysis: Apply qualitative frameworks (e.g., thematic coding) to categorize conflicting results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.